molecular formula C14H19NO2 B2357706 Ethyl 2-phenylpiperidine-2-carboxylate CAS No. 2112593-96-9

Ethyl 2-phenylpiperidine-2-carboxylate

Cat. No.: B2357706
CAS No.: 2112593-96-9
M. Wt: 233.311
InChI Key: FAGCPLSNCLNQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenylpiperidine-2-carboxylate is a synthetic compound belonging to the piperidine class of chemicals. It is structurally characterized by a piperidine ring substituted with an ethyl ester group and a phenyl group. This compound is known for its psychoactive properties and is structurally similar to methylphenidate, a medication commonly prescribed for attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Ethyl 2-phenylpiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.

    Medicine: Research focuses on its potential therapeutic applications, including its use as a model compound for developing new medications for ADHD and other neurological disorders.

    Industry: It is utilized in the development of new materials and as a reagent in various chemical processes

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and interest in the development of piperidine derivatives, including ethyl 2-phenylpiperidine-2-carboxylate, for potential therapeutic applications.

Mechanism of Action

Target of Action

Ethyl 2-phenylpiperidine-2-carboxylate is a synthetic compound that belongs to the piperidine class of chemicals , suggesting a wide range of potential targets.

Biochemical Pathways

. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

. These properties would have a significant impact on the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenylpiperidine-2-carboxylate typically involves the reaction of 2-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Ethyl 2-phenylpiperidine-2-carboxylate is structurally similar to several other compounds, including:

    Methylphenidate: Both compounds share a piperidine ring and exhibit similar psychoactive properties.

    Ethylphenidate: This compound is an ethyl ester analog of methylphenidate and has similar pharmacological effects.

    Phenidate Derivatives: Various derivatives of phenidate, such as dexmethylphenidate and threo-methylphenidate, also share structural similarities and pharmacological profiles

The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-phenylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGCPLSNCLNQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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